3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one
Description
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is a fluorinated lactone derivative characterized by a six-membered tetrahydropyran ring fused with a ketone group and a 2,2-difluoroacetyl substituent at the 3-position. This compound belongs to the broader class of tetrahydro-2H-pyran-2-ones, which are widely studied for their structural versatility and applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of fluorine atoms enhances its electrophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C7H8F2O3 |
|---|---|
Molecular Weight |
178.13 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)oxan-2-one |
InChI |
InChI=1S/C7H8F2O3/c8-6(9)5(10)4-2-1-3-12-7(4)11/h4,6H,1-3H2 |
InChI Key |
TYCSIVAPYYPNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, or cobalt complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocycle synthesis and the use of scalable catalytic processes can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyran can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The difluoroacetyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . The presence of fluorine atoms in the structure is known to enhance biological activity by altering membrane permeability and interaction with biological targets.
Agrochemicals
Pesticide Development
In agricultural applications, this compound has potential as a building block for developing novel pesticides. Its unique chemical properties can be leveraged to create compounds that target specific pests while minimizing environmental impact. Research in this area focuses on optimizing the efficacy and safety profiles of such agrochemicals .
Material Science
Polymer Synthesis
The compound can serve as a monomer in polymer chemistry. Its ability to undergo polymerization reactions allows for the creation of new materials with tailored properties. This application is particularly relevant in developing coatings and films with enhanced durability and chemical resistance .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal explored the synthesis of various tetrahydropyran derivatives, including those based on this compound. The derivatives were tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
- Agrochemical Development : In another investigation, researchers synthesized several difluorinated compounds derived from tetrahydropyran structures for agricultural applications. These compounds demonstrated effective pest control capabilities in field trials while exhibiting low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetyl group can form strong interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural uniqueness of 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one lies in its difluoroacetyl group. Key comparisons with related compounds include:
3-(4-Methoxyphenethyl)tetrahydro-2H-pyran-2-one ():
- Substituent: Aromatic 4-methoxyphenethyl group at C-3.
- Reactivity: The methoxy group enhances electron density, favoring nucleophilic aromatic substitution, unlike the electrophilic difluoroacetyl group in the target compound.
- Applications: Primarily used in catalytic carbon-carbon bond-forming reactions .
3-Heptyltetrahydro-2H-pyran-2-one ():
- Substituent: Linear heptyl chain at C-3.
- Physical Properties: Higher hydrophobicity (logP ~3.5) compared to the target compound (estimated logP ~1.8 due to polar fluorine atoms).
- Utility: Studied for surfactant and flavoring applications .
Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one ():
- Substituent: Methylene and phenyl groups at C-3 and C-4.
- Reactivity: The conjugated diene system enables Diels-Alder reactions, whereas the target compound’s difluoroacetyl group is more reactive toward nucleophiles .
Reactivity and Stability
- Electrophilic Reactivity : The difluoroacetyl group in the target compound increases electrophilicity at the carbonyl carbon, enabling reactions with amines and alcohols (e.g., nucleophilic acyl substitutions) .
- Steric and Electronic Effects : In 3-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-2H-pyran-2-one (), the bulky indenyl group sterically hinders reactions, whereas fluorine’s electronegativity in the target compound enhances reactivity without significant steric interference .
Physical Properties and Spectroscopic Data
A comparative analysis of key physical properties is provided below:
*Estimated data based on structural analogs.
Critical Analysis of Contradictions and Limitations
- Stereochemical Uncertainties : highlights discrepancies in NMR shifts for similar compounds (e.g., δH 1.3 vs. 2.1 for methyl groups), suggesting stereochemistry at C-3 or C-6 may significantly influence data interpretation .
- Synthetic Challenges: Fluorinated derivatives often require specialized reagents (e.g., sulfuryl chloride, ), whereas non-fluorinated analogs are synthesized via milder conditions () .
Biological Activity
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The synthesis, characterization, and biological evaluations of this compound are discussed, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the difluoroacetyl group is significant as it may influence the compound's reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyran compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on related pyran derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| Pyran derivative A | High | Moderate |
| Pyran derivative B | Low | High |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS) . This suggests that the compound may have a role in modulating inflammatory responses.
Cytotoxicity and Genotoxicity
In terms of cytotoxic effects, initial screenings using the BlueScreen assay indicated that this compound exhibited cytotoxicity at certain concentrations . However, it was found to be non-genotoxic under specific conditions, indicating a favorable safety profile for potential therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various tetrahydropyran derivatives, this compound was evaluated for its antimicrobial properties. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) determinations to assess efficacy against selected bacterial strains. Results indicated that while it had moderate activity against S. aureus, its effectiveness against E. coli was significantly lower.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound inhibited NF-kB activation pathways in RAW264.7 cells. This inhibition correlates with reduced expression of inflammatory markers, supporting its potential as an anti-inflammatory agent .
Q & A
Basic: What safety protocols are essential when handling 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one in laboratory settings?
Answer:
Due to structural similarities to tetrahydro-2H-pyran-2-one derivatives, strict safety measures are required:
- Eye Protection : Use sealed goggles or face shields, as related compounds cause severe eye irritation (GHS Category 1) .
- Ventilation : Employ fume hoods to avoid inhalation of vapors or aerosols, as per GHS precautionary statements (P260) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water (P303+P361+P353) .
- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose of waste following local regulations (P501) .
Basic: What synthetic methodologies are reported for synthesizing tetrahydropyran-2-one derivatives like this compound?
Answer:
Multicomponent reactions (MCRs) are widely used. For example:
- Four-Component Reactions : Combine arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones. The choice of catalyst (e.g., Lewis acids) and solvent (e.g., ethanol or DMF) dictates product selectivity between pyridinones and pyrans .
- Optimization Tips : Reaction yields depend on stoichiometry and temperature. Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For tetrahydropyran derivatives, coupling constants (e.g., ) between axial/equatorial protons (typically 2–4 Hz) help assign ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Fragmentation patterns (e.g., loss of CO or CH groups) distinguish between structural analogs .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers introduced during synthesis .
Advanced: How can researchers resolve discrepancies in reaction yields during multicomponent synthesis of this compound?
Answer:
Yield inconsistencies often arise from competing reaction pathways. Methodological approaches include:
- Variable Screening : Test solvent polarity (e.g., THF vs. acetonitrile) and temperature gradients (25–80°C) to suppress side reactions .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation. For example, detect enol intermediates in diketone condensations .
- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways, guiding solvent/catalyst selection .
Advanced: What mechanistic insights are critical for optimizing the fluorination step in this compound synthesis?
Answer:
Fluorination efficiency depends on:
- Electrophilic Fluorination Agents : Use Selectfluor® or N-fluoropyridinium salts. Monitor reactivity via NMR to avoid over-fluorination .
- Steric Effects : Bulky substituents adjacent to the acetyl group may hinder fluorination. Introduce directing groups (e.g., boronic esters) to enhance regioselectivity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving fluorination rates .
Advanced: How do structural modifications (e.g., difluoroacetyl vs. methyl groups) impact the compound’s reactivity or bioactivity?
Answer:
Comparative studies with analogs reveal:
- Electrophilicity : The difluoroacetyl group increases electrophilic character, enhancing reactivity in nucleophilic acyl substitutions compared to methyl derivatives .
- Biological Activity : Fluorinated analogs often exhibit improved metabolic stability. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one derivatives show antimicrobial activity, suggesting fluorination could enhance potency .
- Experimental Design : Synthesize analogs via late-stage functionalization and compare bioactivity using dose-response assays (e.g., IC values) .
Advanced: How can researchers address stability issues of this compound under acidic/basic conditions?
Answer:
- Stability Testing : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) and monitor via HPLC.
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield labile sites during synthesis .
- Buffer Selection : Use phosphate buffers (pH 6–8) to minimize hydrolysis of the lactone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
